2-Methyl-6-tert-butyl-1,4-benzoquinone

Chemical Carcinogenesis DNA Adduct Prevention Chemoprevention

2-Methyl-6-tert-butyl-1,4-benzoquinone (CAS 25543-57-1) is a sterically asymmetric 2,6-disubstituted para-benzoquinone (C₁₁H₁₄O₂; MW 178.23). Its mixed methyl/tert-butyl substitution pattern provides a unique redox profile—the compact C2-methyl permits regioselective nucleophilic addition while the bulky C6-tert-butyl confers kinetic stabilization, avoiding the excessive shielding seen in 2,6-di-tert-butyl analogs. Documented to deliver >95% inhibition of BaP-DNA adduct formation at a 1:10 stoichiometric ratio, it significantly outperforms BHA and classical phenolic antioxidants. This compound serves as a critical positive control in PAH metabolic activation assays and a structurally informative intermediate for antioxidant SAR studies. Procure the oxidized quinone form for consistent assay performance.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 25543-57-1
Cat. No. B12643366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-tert-butyl-1,4-benzoquinone
CAS25543-57-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(C1=O)C(C)(C)C
InChIInChI=1S/C11H14O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,1-4H3
InChIKeyNPGZGVPKRJYKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-tert-butyl-1,4-benzoquinone (CAS 25543-57-1): Core Identity and Comparator Landscape for Scientific Procurement


2-Methyl-6-tert-butyl-1,4-benzoquinone (CAS 25543-57-1; molecular formula C₁₁H₁₄O₂; MW 178.23) is a 2,6-disubstituted 1,4-benzoquinone bearing a methyl group at position 2 and a tert-butyl group at position 6 . It belongs to the class of alkyl-substituted para-benzoquinones, which are characterized by a fully conjugated cyclic dione structure capable of reversible two-electron redox cycling [1]. The compound exists as the oxidized quinone form of 2-methyl-6-tert-butyl-hydroquinol and is structurally related to the common food antioxidant metabolite 2-tert-butyl-1,4-benzoquinone (TBQ, the oxidized form of TBHQ) [2]. Its closest analytical comparators include 2,6-di-isopropyl-1,4-benzoquinone, 2,3-dimethyl-1,4-benzoquinone, 2,6-di-tert-butyl-1,4-benzoquinone, and the mono-substituted analog 2-tert-butyl-1,4-benzoquinone. The distinct mixed alkyl substitution pattern (C1 methyl + C4 tert-butyl) imparts stereoelectronic properties that differentiate it from both symmetrically disubstituted and mono-substituted analogs.

Why Generic 1,4-Benzoquinone Substitution Fails: Evidence-Based Differentiation of 2-Methyl-6-tert-butyl-1,4-benzoquinone


Alkyl-1,4-benzoquinones are not functionally interchangeable. The number, position, and steric bulk of alkyl substituents govern three critical performance parameters: (i) redox potential and the stability of the semiquinone radical intermediate, which determines pro-oxidant vs antioxidant behavior [1]; (ii) steric shielding of the electrophilic quinone ring, which modulates nucleophilic attack by biological thiols and DNA bases, directly affecting genotoxic potential [2]; and (iii) metabolic activation pathways, as the oxidized quinone form has been demonstrated to be more active than its corresponding hydroquinol in inhibiting DNA adduct formation [3]. The 2-methyl-6-tert-butyl substitution pattern is sterically asymmetric: the compact methyl group at position 2 permits regioselective nucleophilic addition at the adjacent unsubstituted position, while the bulky tert-butyl group at position 6 provides kinetic stabilization against non-specific reactivity. This contrasts with 2,6-di-tert-butyl-1,4-benzoquinone, where dual steric shielding may excessively suppress desired bioreactivity, and with 2-tert-butyl-1,4-benzoquinone (TBQ), which lacks the methyl group's electronic contribution and has demonstrably weaker antioxidant capacity compared to 2,6-disubstituted analogs [4]. Substituting the target compound with a generic quinone without verifying the specific substitution pattern risks both loss of desired activity and introduction of unanticipated toxicity.

Quantitative Differentiation Evidence: 2-Methyl-6-tert-butyl-1,4-benzoquinone vs Closest Analogs


DNA Adduct Formation Inhibition: >95% Suppression of BaP-DNA Adducts at 1:10 Ratio, Surpassing Classical Phenolic Antioxidants

In a direct comparative study of 31 chemicals across four structural classes (substituted phenols, hydroquinols, quinones, and quinoneimines), 2-methyl-6-tert-butyl-1,4-benzoquinone — alongside 2,6-di-isopropyl-1,4-benzoquinone and 2,3-dimethyl-1,4-benzoquinone — was identified as a powerful inhibitor of both benzo[a]pyrene (BaP) metabolism and BaP-DNA adduct formation, achieving >95% inhibition at a BaP:inhibitor ratio of 1:10 using 3-methylcholanthrene-stimulated rat liver microsomes [1]. This level of inhibition was significantly stronger than that exerted by the classical phenolic antioxidant BHA (butylated hydroxyanisole) or other phenolic antioxidants tested under identical experimental conditions [1]. Furthermore, the quinone form (2-methyl-6-tert-butyl-1,4-benzoquinone) was more active than its corresponding hydroquinol (2-methyl-6-tert-butyl-hydroquinol), suggesting that the oxidized quinone state is the active inhibitory species [1].

Chemical Carcinogenesis DNA Adduct Prevention Chemoprevention

Antioxidant Capacity: 2,6-Disubstitution Confers ~2.6–3× Enhancement Over Mono-Substituted tert-Butylquinone in ORAC Assay

Although 2-methyl-6-tert-butyl-1,4-benzoquinone was not directly tested in the Bartolic et al. (2025) series of 15 thio-substituted 1,4-benzoquinones, the study provides strong class-level evidence that 2,6-disubstitution is the critical structural determinant for peroxyl radical scavenging activity [1]. In the ORAC (Oxygen Radical Absorbance Capacity) assay at 50 µM compound concentration: the mono-substituted 2-tert-butyl-1,4-benzoquinone (Compound 1) yielded only 16.7 ± 0.1 TE/µM (Trolox equivalents), approximately three times lower than the standard antioxidant BHT [1]. In contrast, the 2,6-disubstituted derivatives Compound 15 (43.2 ± 1.6 TE/µM) and Compound 7 (≥50 TE/µM) exhibited peroxyl radical scavenging activity comparable to that of Trolox — a ~2.6–3.0× improvement over the mono-substituted analog [2]. The target compound, bearing the requisite 2,6-disubstitution pattern (methyl at C2, tert-butyl at C6), is structurally positioned to benefit from this disubstitution-driven activity enhancement, differentiating it from mono-substituted tert-butylquinones such as TBQ.

Antioxidant Screening ORAC Assay Peroxyl Radical Scavenging

Genotoxic Safety Window: tert-Butylquinone Derivatives Exhibit Weak Genotoxicity Relative to Benzo[a]pyrene and Etoposide Positive Controls

In a systematic genotoxicity evaluation across prokaryotic and eukaryotic test systems, tert-butylquinone (TBQ, 2-tert-butyl-1,4-benzoquinone) and its alkylamino/aralkylamino derivatives were assessed using plasmid DNA relaxation (acellular), SOS/umuC assay in Salmonella typhimurium TA1535/pSK1002 (prokaryotic), and alkaline comet assay in human fetal lung fibroblasts (MRC-5) and human liver cancer cells (HepG2) [1]. Results demonstrated that in the acellular model, TBQ and its derivatives do not interact with plasmid pUC19 DNA [1]. In the prokaryotic model, only TBQ exerted weak genotoxic potential and only at highly cytotoxic concentrations [1]. In both eukaryotic cell lines, genotoxic effects were detected mainly at the highest tested concentrations, and the effect was lower in both cell lines compared with the positive controls benzo[a]pyrene and etoposide [1]. The authors concluded that the weak genotoxic potential of tested compounds recommends them as good candidates for further development of new antitumor agents [1]. While 2-methyl-6-tert-butyl-1,4-benzoquinone was not directly tested in this study, it shares the core tert-butyl-1,4-benzoquinone scaffold with TBQ, with an additional electron-donating methyl substituent that may further reduce electrophilic reactivity toward DNA.

Genetic Toxicology Comet Assay Drug Safety Screening

Quinone vs Hydroquinol Activity Differential: Oxidized Form Is the More Active DNA Adduct Inhibitor

The Colovai et al. (1993) study established a critical structure-activity relationship relevant to procurement: quinones were generally more active than their corresponding hydroquinols as inhibitors of BaP-DNA adduct formation [1]. This finding suggests that the effectiveness of hydroquinols (such as 2-methyl-6-tert-butyl-hydroquinol) to prevent DNA adduct formation may be due to their oxidation to the quinonic form (2-methyl-6-tert-butyl-1,4-benzoquinone) [1]. Consequently, direct procurement of the pre-oxidized quinone form bypasses the requirement for metabolic or chemical oxidation that would be necessary if starting from the hydroquinol, potentially offering more consistent activity in in vitro assay systems where oxidative conversion may be variable. This quinone > hydroquinol activity relationship was consistently observed across all three paired comparisons in the study (2-methyl-6-tert-butyl, 2,6-di-isopropyl, and 2,3-dimethyl series) [1].

Quinone Redox Chemistry Prodrug Activation DNA Damage Prevention

Evidence-Backed Application Scenarios for 2-Methyl-6-tert-butyl-1,4-benzoquinone in Research and Industrial Procurement


Chemical Carcinogenesis & Chemoprevention Probe: BaP-DNA Adduct Inhibition Studies

Based on the Colovai et al. (1993) finding that 2-methyl-6-tert-butyl-1,4-benzoquinone achieves >95% inhibition of BaP-DNA adduct formation at a 1:10 stoichiometric ratio — substantially outperforming BHA and classical phenolic antioxidants — this compound is directly applicable as a positive control or mechanistic probe in chemical carcinogenesis research [1]. Laboratories investigating polycyclic aromatic hydrocarbon (PAH) metabolic activation and DNA adduct formation can employ this compound to benchmark inhibitor potency. The established quinone > hydroquinol activity differential further supports procurement of the oxidized quinone form for consistent assay performance [1].

Antioxidant Pharmacophore Development: 2,6-Disubstituted Quinone Scaffold Optimization

The class-level evidence from Bartolic et al. (2025) demonstrating that 2,6-disubstituted 1,4-benzoquinones achieve ORAC values of 43.2–≥50 TE/µM (comparable to Trolox), representing a ~2.6–3.0× improvement over mono-substituted 2-tert-butyl-1,4-benzoquinone (16.7 TE/µM), positions 2-methyl-6-tert-butyl-1,4-benzoquinone as a structurally informative intermediate for antioxidant structure-activity relationship (SAR) studies [2]. The mixed methyl/tert-butyl substitution pattern allows researchers to dissect the relative contributions of steric bulk (tert-butyl) versus electronic effects (methyl) to radical scavenging activity, an analysis not possible with symmetrically disubstituted analogs such as 2,6-di-tert-butyl-1,4-benzoquinone [2].

Antitumor Lead Optimization: Low-Genotoxicity Quinone Scaffold for Medicinal Chemistry

The Đorđević et al. (2020) genotoxicity profiling of tert-butylquinone derivatives across acellular, prokaryotic, and eukaryotic test systems — demonstrating no direct plasmid DNA interaction and weaker genotoxic effects than benzo[a]pyrene and etoposide in human cell lines — supports the use of the tert-butyl-1,4-benzoquinone scaffold as a relatively low-genotoxicity starting point for antitumor lead development [3]. 2-Methyl-6-tert-butyl-1,4-benzoquinone, carrying the tert-butylquinone core with an additional methyl substituent that may further modulate electrophilicity, represents a procurement-ready intermediate for synthetic derivatization aimed at enhancing anticancer potency while maintaining the favorable genotoxic safety window [3].

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